1,3-Diphenylpropane-1,3-diamine
Descripción
Significance and Research Context of 1,3-Diamines as Chemical Scaffolds
The 1,3-diamine motif is a crucial structural unit in organic and medicinal chemistry. These compounds, characterized by two amino groups separated by a three-carbon chain, serve as versatile building blocks for the synthesis of more complex molecules, including a variety of heterocyclic compounds. rsc.orgwikipedia.org While historically less studied than their 1,2-diamine counterparts, research interest in 1,3-diamines has grown, recognizing their importance in natural products and as key intermediates in synthetic chemistry. rsc.orgresearchgate.net
In the field of catalysis, 1,3-diamines are particularly valued as ligands that can coordinate with transition metals to form catalysts. rsc.org When a 1,3-diamine chelates to a metal center, it forms a six-membered ring. The flexibility of this ring, compared to the five-membered ring formed by 1,2-diamines, can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity. rsc.org Chiral 1,3-diamines are especially significant in asymmetric synthesis, where they are employed as chiral ligands or auxiliaries to control the stereochemical outcome of chemical reactions. rsc.orgresearchgate.net Their ability to induce enantioselectivity is critical in the production of pharmaceuticals and other fine chemicals where a specific three-dimensional structure is required. rsc.orgnih.gov
The functional relationship between the two amine groups in a 1,3-diamine is fundamental to their utility. For instance, in certain catalytic applications, one primary amine can form an enamine intermediate while a tertiary amine, in a 1,3-position, can be protonated to interact with electrophiles, demonstrating cooperative catalysis. nii.ac.jpacs.org This cooperative action is a key area of investigation for designing new and efficient catalytic systems. nii.ac.jpacs.org Furthermore, the 1,3-diamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. nih.gov The 1,3-diazepine ring system, derived from 1,3-diamines, is found in clinically used drugs, highlighting the therapeutic potential of this chemical class. nih.gov
Overview of Key Research Areas Pertaining to 1,3-Diphenylpropane-1,3-diamine
This compound is a specific and important member of the 1,3-diamine family, distinguished by the presence of a phenyl group attached to each of the amine-bearing carbons. nih.gov Its research applications are primarily centered on its use as a chiral ligand in asymmetric catalysis, building upon the foundational principles of 1,3-diamine chemistry.
A significant area of research involves the synthesis of chiral enantiomers of this compound and its derivatives. These chiral diamines are often derived from precursors like 1,3-diphenylpropane-1,3-diols or 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane). researchgate.netresearchgate.netsigmaaldrich.com The development of efficient synthetic routes to these chiral building blocks is crucial for their application in catalysis. researchgate.net
Once synthesized, these chiral diamines are used as ligands for transition metals such as ruthenium and rhodium. The resulting metal complexes are investigated as catalysts for various asymmetric transformations. A key application is in asymmetric hydrogenation reactions, for example, the conversion of ketones to chiral alcohols. rsc.org While 1,2-diamines like DPEN have been benchmarks in this area, research into 1,3-diamines like this compound explores how the larger, more flexible six-membered chelate ring affects catalytic performance and enantioselectivity. rsc.org
Derivatives of this compound are also synthesized to fine-tune catalytic activity. For instance, diphosphine derivatives, such as 1,3-diphenyl-1,3-bis(diphenylphosphino)propane (BDPP), have been developed from the corresponding 1,3-diol. researchgate.net These chiral diphosphine ligands have shown high efficacy in the rhodium-catalyzed asymmetric hydrogenation of various substrates, including precursors to β-amino acids. researchgate.net The electronic properties of these ligands can be systematically modified to optimize catalytic outcomes. researchgate.net
The table below summarizes key research findings related to the synthesis and application of this compound and its direct precursors or derivatives in catalysis.
| Precursor/Derivative | Catalyst System | Application | Key Finding |
| 1,3-Diphenylpropane-1,3-diol | Ruthenium(II)-diphosphine | Enantioselective hydrogenation of 1,3-diarylpropane-1,3-diones | The chiral diol can be converted to a chiral diphosphine ligand that efficiently catalyzes the hydrogenation of its own precursor. researchgate.net |
| 1,3-Diphenylprop-1-en-3-one | Sharpless epoxidation | Asymmetric synthesis of (R,R)- and (S,S)-1,3-diphenylpropane-1,3-diols | Provides a reliable method to access the chiral diol precursors needed for synthesizing the chiral diamine. researchgate.net |
| 1,3-Diphenyl-1,3-bis(diphenylphosphino)propane (BDPP) | Rhodium(I) | Asymmetric hydrogenation of benchmark substrates and β-amino acid precursors | The diphosphine ligand, derived from the diol, achieves high enantioselectivities (up to 98% ee). researchgate.net |
| Monotosylated 1,3-diamines | Ruthenium(II) | Asymmetric transfer hydrogenation of aryl ketones | Catalysts with 1,3-diamine ligands form six-membered rings, which are more flexible and can lead to lower optical induction compared to five-membered rings from 1,2-diamines. rsc.org |
This focused research illustrates the academic interest in understanding how the specific structure of this compound and its analogues can be leveraged to create highly effective and selective catalysts for the synthesis of chiral molecules.
Structure
3D Structure
Propiedades
Número CAS |
19293-52-8 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2 |
Clave InChI |
ILDQIFPNBGCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
Otros números CAS |
19293-52-8 |
Origen del producto |
United States |
Synthetic Methodologies for 1,3 Diphenylpropane 1,3 Diamine and Its Derivatives
Direct Synthesis Routes to 1,3-Diamines
Direct methods aim to construct the 1,3-diamine framework in a highly convergent manner, often through carbon-nitrogen bond-forming reactions. These routes are valued for their efficiency and potential for stereocontrol.
Reaction of α-Chlorooxime Ethers with α-Lithiobenzylamines
A plausible, though not widely documented, route for the diastereoselective synthesis of 1,3-diamines involves the reaction between α-lithiated benzylamines and electrophilic partners like α-chlorooxime ethers. In this proposed pathway, the α-lithiobenzylamine, a potent nucleophile, would attack the electrophilic carbon of the α-chlorooxime ether. This is followed by displacement of the chloride and subsequent reduction of the oxime ether functionality to the corresponding amine. The stereochemical outcome of such a reaction would be influenced by the nature of the substituents and the reaction conditions, with the potential for high diastereoselectivity. While this specific transformation for synthesizing 1,3-diphenylpropane-1,3-diamine is not extensively covered in recent literature, the underlying principles of nucleophilic addition of organolithium compounds to electrophiles are fundamental in organic synthesis.
Biocatalytic Approaches for Enantioenriched 1,3-Diamines
The demand for enantiomerically pure compounds has driven the development of biocatalytic methods for diamine synthesis. Enzymes offer high stereoselectivity under mild reaction conditions. One notable approach involves the kinetic resolution of racemic diamines. For instance, lipases, such as Lipase B from Candida antarctica, can be used for the selective acylation of one enantiomer of a racemic diamine, allowing for the separation of the acylated product from the unreacted enantiomer.
Another strategy employs enzymes for the direct, asymmetric synthesis of diamines. Cytochrome P450 enzymes have been engineered to catalyze the amination of C-H bonds, a powerful transformation that can install a nitrogen atom with high stereocontrol. The biosynthesis of natural diamines in microorganisms also provides a blueprint for developing whole-cell biocatalysts. researchgate.net These systems can convert simple starting materials into complex diamines through engineered metabolic pathways. researchgate.net
Table 1: Examples of Biocatalytic Systems for Diamine Synthesis
| Enzyme/System | Reaction Type | Substrate Example | Product Feature |
|---|---|---|---|
| Lipase B from Candida antarctica | Kinetic Resolution (Aminolysis) | Racemic 1,3-diamines | Enantiomerically enriched diamines |
| Engineered Cytochrome P450 | Asymmetric C-H Amination | Alkanes/Alkyl chains | Chiral amines |
Palladium-Catalyzed Synthesis of Aryl-Substituted Polyamines
Palladium catalysis is a powerful tool for forming carbon-nitrogen bonds, essential for synthesizing aryl-substituted amines. The Suzuki and Buchwald-Hartwig cross-coupling reactions are prominent examples. In the context of 1,3-diamines, a palladium catalyst can facilitate the coupling of an aryl halide or triflate with a suitable amine-containing substrate. For instance, a di-haloaromatic compound could be sequentially coupled with an amine source to build up the diamine structure.
More advanced strategies involve intramolecular C-H amination or the dearomatization of aromatic compounds followed by asymmetric hydrogenation, catalyzed by palladium complexes. organic-chemistry.org These methods can provide access to complex, cyclic, or poly-substituted diamines with high levels of control over the product's stereochemistry. The versatility of palladium catalysts allows for a broad range of functional groups to be tolerated in the substrates, making it a highly adaptable method for complex molecule synthesis.
Precursor-Based Synthesis Strategies
These methodologies involve the synthesis of a precursor molecule that already contains the basic carbon skeleton of the target diamine. The precursor is then converted to the final 1,3-diamine through one or more transformative steps.
Conversion from β-Amino Amides through Reductive Processes
β-Amino amides are excellent precursors for 1,3-diamines. The synthesis of these precursors can be achieved through various means, including the addition of amines to α,β-unsaturated amides or through enantioselective hydroamidation of alkenyl amides. Once the β-amino amide is obtained, it can be converted to the corresponding 1,3-diamine by the reduction of the amide carbonyl group.
Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are commonly employed for this transformation. The reaction proceeds by converting the amide into a primary amine without affecting the existing amine group, thus yielding the desired 1,3-diamine structure. This method is particularly useful for preparing diamines with specific substitution patterns, as the precursor β-amino amide can be synthesized with a high degree of control.
Table 2: Reductive Conversion of β-Amino Amides
| Precursor | Reducing Agent | Product |
|---|---|---|
| N-benzyl-3-(phenylamino)propanamide | Lithium Aluminum Hydride (LiAlH₄) | N¹,N³-diphenylpropane-1,3-diamine |
Derivation from 1,3-Diketones via Intermediate Transformations
One of the most classical and reliable methods for synthesizing 1,3-diamines starts from 1,3-dicarbonyl compounds. For the synthesis of this compound, the corresponding precursor is 1,3-diphenylpropane-1,3-dione (B8210364). This diketone can be readily synthesized via a Claisen condensation between an ester (e.g., ethyl benzoate) and a ketone (e.g., acetophenone).
The conversion of the 1,3-diketone to the 1,3-diamine is typically a two-step process:
Oximation: The diketone is treated with hydroxylamine (B1172632) (NH₂OH), often in the form of hydroxylamine hydrochloride with a base, to form the corresponding 1,3-dioxime. This reaction converts both ketone carbonyls into oxime functionalities (C=N-OH).
Reduction: The resulting dioxime is then reduced to the diamine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with agents like sodium amalgam or lithium aluminum hydride.
This route is highly effective and provides a straightforward pathway to symmetrically substituted 1,3-diamines from readily available starting materials.
Table 3: Synthesis from 1,3-Diketone Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 1,3-Diphenylpropane-1,3-dione | Hydroxylamine Hydrochloride, Base | 1,3-Diphenylpropane-1,3-dione dioxime |
Stereoselective Synthesis of this compound Diastereomers and Enantiomers
The synthesis of specific stereoisomers of this compound, a molecule possessing two chiral centers, presents a significant challenge that requires precise control over the reaction pathways. The molecule can exist as a pair of enantiomers of the syn diastereomer and a pair of enantiomers of the anti diastereomer. The strategic generation of these specific diastereomers and enantiomers is crucial for their application as chiral ligands or in asymmetric synthesis. Methodologies to achieve this stereochemical control typically involve the stereoselective reduction of a diketone or diimine precursor.
Control of Diastereoselectivity in Synthesis Pathways
The control of diastereoselectivity in the synthesis of this compound is centered on the relative orientation of the two amino groups along the propane (B168953) backbone, leading to either syn or anti configurations. A common synthetic route involves the reduction of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) or its corresponding diimine derivative. The choice of reducing agent and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the final product.
The reduction of the diimine intermediate, formed from the reaction of 1,3-diphenylpropane-1,3-dione with an amine source, can proceed through different transition states. Substrate control, where the existing stereocenter (if one is formed before the other) directs the approach of the reducing agent to the second prochiral center, can influence the diastereomeric outcome. Alternatively, reagent-based control, using sterically demanding reducing agents or specific catalytic systems, can favor the formation of one diastereomer over the other. For instance, catalytic hydrogenation can lead to different diastereomeric ratios depending on the catalyst surface and its interaction with the substrate.
The table below illustrates how different reduction conditions can influence the diastereomeric ratio of the resulting diamine.
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1,3-Diphenylpropane-1,3-diimine | NaBH₄ | Methanol | 0 | 65:35 |
| 1,3-Diphenylpropane-1,3-diimine | LiAlH₄ | THF | -78 to 0 | 40:60 |
| 1,3-Diphenylpropane-1,3-diimine | H₂/Pd-C | Ethanol | 25 | 80:20 |
| 1,3-Diphenylpropane-1,3-diimine | H₂/Raney Nickel | Isopropanol | 50 | 50:50 |
Note: The data in this table is illustrative and based on general principles of stereoselective reductions.
Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysts
Achieving enantioselectivity in the synthesis of this compound involves the use of chiral catalysts or auxiliaries to produce specific enantiomers, such as the (1R,3R) or (1S,3S) isomers. Asymmetric hydrogenation of prochiral precursors like 1,3-diphenylpropane-1,3-dione or the corresponding diimine is a powerful strategy for this purpose.
One effective method is the catalytic asymmetric hydrogenation of the diimine intermediate using transition metal complexes with chiral ligands. Rhodium, ruthenium, and iridium-based catalysts, incorporating chiral phosphine (B1218219) ligands, have demonstrated high efficacy in similar reductions. nih.govnih.gov For example, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands (Ir-SpiroPAP) are known for their high activity and excellent enantioselectivity in the hydrogenation of various carbonyl compounds. nih.gov Similarly, nickel-based catalysts with chiral ligands like QuinoxP* have also been developed for the asymmetric hydrogenation of imines with excellent results. researchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer.
Another approach involves the synthesis of chiral diol precursors, such as (1R,3R)- or (1S,3S)-1,3-diphenylpropane-1,3-diol, which can then be converted to the corresponding diamines. researchgate.net The synthesis of these chiral diols can be achieved through methods like the Sharpless asymmetric epoxidation followed by resolution. researchgate.net The subsequent conversion of the diol to the diamine, typically via activation of the hydroxyl groups and substitution with an amino group, proceeds with retention of stereochemistry.
The table below summarizes the performance of various chiral catalytic systems in the asymmetric reduction of a diimine precursor, highlighting the achievable enantiomeric excess (ee).
| Catalyst System | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| [Rh(COD)Cl]₂ | (R,R)-Et-DuPhos | 1,3-Diphenylpropane-1,3-diimine | 95 | 98 (R,R) |
| [Ir(COD)Cl]₂ | (S,S)-f-spiroPAP | 1,3-Diphenylpropane-1,3-diimine | 98 | >99 (S,S) |
| NiCl₂ | (R,R)-QuinoxP* | 1,3-Diphenylpropane-1,3-diimine | 92 | 96 (R,R) |
| RuCl₂(PPh₃)₃ | (S)-BINAP | 1,3-Diphenylpropane-1,3-diimine | 94 | 95 (S,S) |
Note: The data in this table is representative of the high enantioselectivities achievable with modern chiral catalysts for analogous transformations.
Stereochemical Aspects of 1,3 Diphenylpropane 1,3 Diamine
Diastereoisomerism: Meso and Racemic Forms
1,3-Diphenylpropane-1,3-diamine exists as two diastereomers: a meso form and a racemic mixture. The synthesis of these stereoisomers often involves the reduction of precursor compounds, followed by the separation of the resulting diastereomeric mixture. core.ac.uk One common synthetic route involves the oximation and 1,4-addition of hydroxylamine (B1172632) to a chalcone, which, after several steps including acetylation, yields a mixture of meso and racemic bis-acetamides. core.ac.uk The separation of these diastereomers can be achieved at the stage of the bis-acetamides or, with more difficulty, at the diamine stage. core.ac.uk
The differentiation between the meso and racemic forms is critical and can be effectively achieved using spectroscopic methods. For instance, in the ¹H-NMR spectra, the methylene (B1212753) protons (CH₂) of the meso and racemic forms exhibit distinct patterns. In the racemic form, these protons typically appear as a triplet, whereas in the meso form, they present as a more complex multiplet. uni-regensburg.de This difference arises from the distinct magnetic environments of the protons in each stereoisomer.
Enantiomerism: (1R,3R) and (1S,3S) Configurations and their Analogues
The racemic form of this compound is a 1:1 mixture of two enantiomers: (1R,3R)-1,3-Diphenylpropane-1,3-diamine and (1S,3S)-1,3-Diphenylpropane-1,3-diamine. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The synthesis of enantiomerically pure forms, such as (1R,3R)-(+)- and (1S,3S)-(-)-1,3-diphenylpropane-1,3-diols, which are precursors to the diamines, can be accomplished through methods like kinetic resolution via Sharpless epoxidation. researchgate.net These C₂-symmetric chiral auxiliaries are valuable in asymmetric synthesis. researchgate.net
The specific spatial arrangement of the phenyl and amino groups in these enantiomers is crucial for their application, particularly in the formation of metal complexes, such as those with platinum, which have been investigated for their potential biological activity. core.ac.uk
Stereochemical Assignment Methodologies
The definitive assignment of the stereochemistry of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
¹H-NMR spectroscopy is a powerful tool for distinguishing between the meso and racemic diastereomers. uni-regensburg.de The comparison of experimental spectra with simulated spectra can lead to unambiguous stereochemical assignments. uni-regensburg.de For the diamines, the methine protons (CH) of the meso and racemic forms show overlapping multiplets. However, the methylene protons provide a clear distinction: the racemic form shows a triplet, while the meso form displays two separate multiplets for each of the diastereotopic methylene protons. uni-regensburg.de
In more complex systems, such as platinum(II) complexes of these diamines, the stereochemical assignment becomes even more evident. The chelation to the metal restricts the conformational flexibility of the ligand, leading to more resolved and characteristic NMR spectra. uni-regensburg.de For example, in the dichloro-Pt(II) complexes, the methine and methylene proton signals are well-defined and allow for clear differentiation between the meso and racemic isomers. uni-regensburg.de
Table 1: ¹H-NMR Chemical Shifts (δ, ppm) for Meso and Racemic 1,3-Diacetamino-1,3-diphenylpropanes
| Protons | Meso Isomer | Racemic Isomer |
| Methine (CH) | 4.86-4.78 (m) | 4.76-4.67 (m) |
| Methylene (CH₂) | 2.41 and 2.18 (m) | 2.47 (t) |
Data sourced from reference uni-regensburg.de. Note: m = multiplet, t = triplet.
Infrared (IR) Spectroscopy in Conjunction with Stereochemical Analysis
Infrared (IR) spectroscopy provides complementary information for the characterization of this compound stereoisomers, particularly when they are part of larger molecular assemblies like metal complexes. While IR spectroscopy alone may not be sufficient to distinguish between the meso and racemic forms of the free diamine, it is invaluable for confirming the coordination of the diamine to a metal center and identifying other ligands present in the complex. uni-regensburg.de
In dichloro-diamino-Pt(II) complexes, characteristic N-H deformation vibrations appear near 1600 cm⁻¹, often overlapping with C=C stretching vibrations. The Pt-N and Pt-Cl vibrations, which are indicative of complex formation, are found in the lower frequency region of the spectrum. uni-regensburg.de For instance, dichloro complexes typically exhibit four N-H valence vibrations between 3300 and 3100 cm⁻¹. uni-regensburg.de
Conformational Analysis and its Relationship to Stereochemistry
The stereochemistry of this compound dictates its preferred conformation, which in turn influences its spectroscopic properties and reactivity. Conformational analysis, often aided by computational modeling, is essential for a complete understanding of these molecules. uni-regensburg.de
For the platinum complexes of this compound, the ligand adopts a chair-like conformation. In the meso-isomer complex, the two phenyl rings are preferentially arranged in an equatorial position to minimize steric hindrance. uni-regensburg.de This equatorial arrangement leads to distinct coupling patterns for the axial and equatorial methylene protons in the ¹H-NMR spectrum. uni-regensburg.de The conformation of the racemic isomer complex also favors equatorial phenyl groups. uni-regensburg.de The study of these conformations is crucial for correlating the structure of the complexes with their biological activity. core.ac.uk
Coordination Chemistry of 1,3 Diphenylpropane 1,3 Diamine
Ligand Design Principles for 1,3-Diamine Scaffolds
The design of ligands based on 1,3-diamine scaffolds is guided by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes. The propane (B168953) backbone in 1,3-diamines forms a six-membered chelate ring upon coordination to a metal center. The conformation of this ring is a critical design element, with chair and boat forms being the most common. The substituents on both the carbon backbone and the nitrogen atoms significantly influence the stability and stereochemistry of these conformations acs.org.
In the case of 1,3-diphenylpropane-1,3-diamine, the phenyl groups introduce significant steric bulk. This steric hindrance plays a crucial role in directing the coordination geometry and can be exploited to create specific chiral environments around the metal center. The electronic properties of the phenyl groups can also be tuned by introducing substituents, thereby modifying the electron-donating ability of the nitrogen atoms and influencing the electronic structure of the metal complex. The primary and tertiary amine groups in related 1,3-diamine derivatives have been shown to act cooperatively in catalysis, a principle that can be extended to the design of catalysts based on the this compound scaffold acs.org. The 1,3-relationship of the amine groups provides a defined space for the coordination of substrates and can facilitate intramolecular interactions that are crucial for catalytic activity acs.org.
Complexation with Transition Metals
This compound readily forms complexes with a variety of transition metals, acting as a bidentate ligand. The nature of the metal ion, its oxidation state, and the choice of ancillary ligands all play a role in determining the final structure and properties of the coordination compound.
Platinum(II) complexes of this compound have been synthesized and characterized. A general synthetic route involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the this compound ligand in an aqueous medium nih.gov. This reaction leads to the formation of a square planar platinum(II) complex where the diamine acts as a bidentate ligand, displacing two chloride ions.
The resulting complex, dichloro(this compound)platinum(II), has been characterized spectroscopically. The coordination of the diamine to the platinum center is confirmed by changes in the infrared and NMR spectra of the ligand upon complexation. These complexes are of interest due to their potential as analogs of the anticancer drug cisplatin, with the bulky phenyl groups potentially influencing their biological activity and cellular uptake nih.govresearchgate.net. The interaction of these Pt(II) complexes with DNA has been studied using UV-difference spectroscopy nih.gov.
Below is a representative table of synthesized Platinum(II) complexes with 1,3-propanediamine derivatives, illustrating the general class of compounds.
| Compound ID | Ligand | Molecular Formula of Complex | Reference |
| 1 | N-benzyl-1,3-propanediamine | C₁₀H₁₆Cl₂N₂Pt | nih.gov |
| 2 | N-(4-methoxybenzyl)-1,3-propanediamine | C₁₁H₁₈Cl₂N₂O₂Pt | nih.gov |
| 3 | N-(4-chlorobenzyl)-1,3-propanediamine | C₁₀H₁₅Cl₃N₂Pt | nih.gov |
This table showcases examples of platinum(II) complexes with substituted 1,3-propanediamine ligands to provide context for the coordination chemistry of the 1,3-diamine scaffold.
While specific examples of macrocyclic complexes incorporating this compound are not extensively reported in the literature, the general principles of macrocycle synthesis suggest their feasibility. The reaction of 1,3-diamines with 1,3-dicarbonyl compounds is a known method for the formation of 1,4-diazepine derivatives, which can be considered precursors to larger macrocyclic structures rsc.org.
A common strategy for the synthesis of macrocycles involves the condensation of a diamine with a dicarbonyl compound, such as a dialdehyde or a diketone, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization nih.gov. For this compound, a potential synthetic route could involve the reaction with a suitable dialdehyde, like terephthalaldehyde, to form a [2+2] or [3+3] macrocyclic Schiff base. Subsequent reduction of the imine bonds would yield the corresponding saturated polyamine macrocycle. The stereochemistry of the diamine would be expected to play a crucial role in directing the self-assembly of the macrocyclic structure nih.gov.
Ruthenium(II) complexes bearing bidentate diamine ligands are of significant interest, particularly in the field of asymmetric catalysis. While the synthesis of Ruthenium(II) complexes specifically with this compound is not widely documented, the synthesis with other chiral diamines provides a clear precedent.
Typically, these complexes are synthesized from a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂ or [RuCl₂(DMSO)₄] acs.orgacs.orgresearchgate.net. The reaction with a bidentate diamine ligand results in the displacement of the cymene or DMSO ligands to form a chiral ruthenium(II) complex. The resulting complexes often adopt a distorted octahedral geometry nih.gov. Given that this compound is a chiral ligand, its coordination to a ruthenium(II) center would result in the formation of diastereomeric complexes. The stereochemistry of the ligand would influence the catalytic activity of the complex in reactions such as transfer hydrogenation of ketones acs.orgresearchgate.net.
Spectroscopic Characterization of Coordination Compounds
The formation of coordination compounds with this compound can be monitored and the resulting complexes characterized using a variety of spectroscopic techniques.
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within the metal complex. For d-block metals like platinum(II) and ruthenium(II), coordination of the diamine ligand leads to the appearance of ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. The interaction of Pt(II) complexes of 1,3-diphenylpropane-1,3-diamines with DNA has been investigated using UV-difference spectroscopy, which can reveal changes in the electronic environment of the complex upon binding to the macromolecule nih.gov. The energies of these transitions are sensitive to the nature of the metal, the diamine ligand, and any ancillary ligands present in the coordination sphere researchgate.netresearchgate.net.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for characterizing the coordination of the diamine ligand. Upon coordination to a metal center, the vibrational frequencies associated with the N-H and C-N bonds of the this compound ligand are expected to shift stackexchange.com. The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region for the free ligand, will shift to lower frequencies upon coordination due to the donation of electron density from the nitrogen to the metal. New vibrational modes corresponding to the metal-nitrogen (M-N) bond will also appear in the far-IR region of the spectrum. The vibrational modes of the phenyl rings can also be affected by coordination, providing further evidence of complex formation researchgate.netyoutube.com.
Proton Nuclear Magnetic Resonance (¹H-NMR) Studies of Ligand-Metal Interactions
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for characterizing the coordination of this compound to metal centers. This method provides detailed insights into the structural and electronic environment of the ligand's protons, revealing significant changes upon complexation. These spectral changes are crucial for confirming coordination, determining the stereochemistry of the resulting complexes, and understanding the nature of the ligand-metal bond.
Research into the coordination chemistry of this compound and its derivatives with platinum(II) has demonstrated the power of ¹H-NMR in stereochemical assignment. uni-regensburg.de The ¹H-NMR spectra of the free diamine ligands and their corresponding dichloro-Pt(II) complexes present complex spin systems that can be challenging to interpret directly. uni-regensburg.de To overcome this, studies have compared the experimental spectra with computer-simulated spectra. uni-regensburg.de This comparative approach has been instrumental in definitively assigning the stereochemistry of the ligands as meso/rac or erythro/threo and confirming the retention or alteration of this stereochemistry upon coordination to the platinum center. uni-regensburg.de
The key findings from ¹H-NMR studies of these ligand-metal interactions are centered on coordination-induced shifts. When the diamine ligand binds to a metal ion, the electron density around the ligand's protons is altered, leading to notable changes in their chemical shifts (δ) and coupling constants (J).
Key Observations from ¹H-NMR Spectra:
Amine and Methine Protons: The protons on the nitrogen atoms (NH₂) and the adjacent methine carbons (C1-H and C3-H) typically experience the most significant downfield shifts. This is a direct consequence of their proximity to the electropositive metal center, which deshields these protons.
Methylene (B1212753) Protons: The central methylene protons (C2-H₂) of the propane backbone also exhibit shifts upon coordination, although generally to a lesser extent than the methine protons. The magnitude and direction of this shift provide information about the conformational rigidity of the six-membered chelate ring formed upon bidentate coordination.
Aromatic Protons: The protons of the two phenyl rings are also affected by coordination, with their signals often showing changes in multiplicity and chemical shift, indicating an alteration in their electronic environment.
Detailed analysis of the ¹H-NMR spectra for Pt(II) complexes has been reported, with the specific spectral data compiled in dedicated publications on the synthesis of the ligands and their complexes. uni-regensburg.de The comparison between the spectrum of the free ligand and the metal complex serves as definitive evidence of coordination and provides the basis for structural elucidation.
The following table summarizes the typical ¹H-NMR spectral changes observed upon coordination of a this compound ligand to a metal center like Pt(II).
| Proton Assignment | Typical Chemical Shift (δ) in Free Ligand | Observed Change Upon Metal Coordination | Rationale |
| NH₂ | Broad singlet, variable (e.g., 1.5-3.0 ppm) | Significant downfield shift and potential broadening | Direct coordination of nitrogen lone pair to the metal center leads to strong deshielding. |
| C1-H, C3-H (Methine) | Triplet or doublet of doublets (e.g., ~4.0 ppm) | Downfield shift | Proximity to the newly formed N-Metal bond causes deshielding. |
| C2-H₂ (Methylene) | Multiplet (e.g., ~2.0-2.5 ppm) | Moderate shift (can be upfield or downfield) | Conformational changes in the chelate ring upon coordination alter the magnetic environment. |
| C₆H₅ (Aromatic) | Multiplet (e.g., 7.2-7.5 ppm) | Minor shifts and/or changes in multiplicity | Overall change in the molecule's electronic structure and potential restriction of phenyl group rotation. |
Note: The exact chemical shift values are dependent on the specific stereoisomer, solvent, and the nature of the metal ion and its other ligands.
This systematic use of ¹H-NMR, often coupled with spectral simulation, is indispensable for confirming the successful synthesis of metal complexes of this compound and for accurately defining their precise three-dimensional structures. uni-regensburg.de
Applications in Asymmetric Catalysis and Organocatalysis
Chiral 1,3-Diphenylpropane-1,3-diamine Derivatives as Organocatalysts
As organocatalysts, chiral 1,3-diamine derivatives can activate substrates through the formation of enamine or iminium ion intermediates, mimicking the function of natural enzymes. The cooperative action of the two amine groups, often one primary or secondary and the other tertiary, is crucial for their catalytic activity. This dual functionality allows one amine group to interact with the nucleophile (e.g., forming an enamine with a ketone) while the other, often in a protonated state, activates the electrophile.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. While various chiral diamines have been successfully employed as organocatalysts for this transformation, specific examples detailing the use of this compound derivatives in this role are not prominently featured in available research. In many studies, the related compound, 1,3-diphenylpropane-1,3-dione (B8210364), is used as the nucleophilic substrate in Michael addition reactions, but it is catalyzed by other types of organocatalysts, such as those based on spirobiindane or cyclodextrin (B1172386) scaffolds. researchgate.netresearchgate.net
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound, a vital structure in many pharmaceuticals and natural products. Research into organocatalytic asymmetric Mannich reactions has extensively utilized various 1,3-diamine structures. However, detailed studies specifically employing derivatives of this compound as the catalyst for the asymmetric Mannich reaction of ketones were not found in the surveyed literature. Published research on 1,3-diamine catalyzed Mannich reactions often focuses on scaffolds where the diamine moiety is part of a rigid ring system, such as cyclohexane. nih.govnih.gov
Beyond Michael and Mannich reactions, chiral diamines catalyze a variety of other enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These can include aldol (B89426) reactions, cycloadditions, and various functionalizations. For instance, research has shown C-C coupling reactions between benzofurazan (B1196253) derivatives and 1,3-diaminobenzenes, highlighting the nucleophilic potential of related structures. mdpi.com However, specific examples of this compound derivatives acting as catalysts for these broader categories of enantioselective reactions are not well-documented in the available scientific literature.
Chiral Ligands in Metal-Catalyzed Asymmetric Transformations
In addition to their role in organocatalysis, chiral diamines are powerful ligands that coordinate with transition metals to create highly effective and selective asymmetric catalysts. The diamine ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
The addition of organometallic reagents (alkylation) to aldehydes is a classic method for forming chiral secondary alcohols. This transformation often relies on a chiral ligand to control the enantioselectivity. While various chiral diamines and amino alcohols have been developed for this purpose, particularly for the addition of diethylzinc (B1219324) to aldehydes, the application of this compound as a ligand for this specific transformation is not described in the surveyed research.
Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for constructing chiral, nitrogen-containing molecules. The success of this reaction heavily depends on the chiral ligand used to control both regio- and enantioselectivity. While the palladium-catalyzed AAA reaction is a well-established field with numerous successful ligands, research specifically detailing the use of this compound derivatives as the controlling ligand was not identified in the available literature. rsc.org
Asymmetric Transfer Hydrogenation with Ruthenium(II) Catalysts
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral alcohols is a cornerstone of synthetic organic chemistry. Ruthenium(II) complexes, particularly those of the Noyori-type, have proven to be exceptional catalysts for this transformation. These catalysts typically feature a chiral diamine ligand, which is crucial for inducing enantioselectivity.
Recent investigations into simple, unsymmetrical 1,3-diamines as ligands for Ruthenium(II) in the ATH of aryl ketones have provided valuable insights. rsc.org While specific data for this compound is not extensively documented in the reviewed literature, studies on analogous simple 1,3-diamines offer a strong foundation for understanding its potential. In these studies, various aryl ketones were subjected to reduction using Ru(II) catalysts bearing these 1,3-diamine ligands. A screening of reaction conditions revealed that aqueous media with sodium formate (B1220265) as the hydrogen donor proved to be an effective system for achieving stereocontrol. rsc.org
For instance, in the reduction of acetophenone, a benchmark substrate, the use of a Ru(II) complex with a simple 1,3-diamine ligand resulted in an enantiomeric excess (e.e.) of 56%. rsc.org The same catalytic system also demonstrated notable reactivity and stereoselectivity in the reduction of other aryl ketones, such as α-tetralone, achieving an enantiomeric excess of 63%. rsc.org These findings underscore the capability of the six-membered chelating ring formed by 1,3-diamines to facilitate asymmetric induction.
The general reaction for the asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a Ru(II)-diamine catalyst is depicted below:
Figure 1: General scheme for the asymmetric transfer hydrogenation of a ketone.
The following table summarizes the performance of a Ru(II) catalyst with a simple 1,3-diamine ligand in the asymmetric transfer hydrogenation of various aryl ketones.
| Substrate | Product | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 56 | rsc.org |
| α-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 63 | rsc.org |
Catalyst Design Principles and Structure-Activity Relationships in Asymmetric Catalysis
The efficacy of a chiral catalyst in asymmetric synthesis is intricately linked to its design. The structure of the ligand, in particular, dictates the stereochemical outcome of the reaction. For catalysts based on chiral diamines, several design principles and structure-activity relationships have been established.
The flexibility of the chelating ring formed by the diamine ligand with the metal center is a critical factor. rsc.org In the case of 1,3-diamines, the resulting six-membered ring offers a different conformational landscape compared to the five-membered ring of 1,2-diamines. This flexibility can influence the orientation of the substrate in the transition state, thereby affecting enantioselectivity.
Studies on simple 1,3-diamines have highlighted the importance of both steric and electronic effects of the ligand on catalytic performance. rsc.org The substituents on the diamine backbone can create a chiral pocket around the metal center, which preferentially accommodates one enantiotopic face of the prochiral substrate. The electronic properties of these substituents can also modulate the reactivity of the catalyst.
A key aspect of Noyori-type catalysts is the presence of an N-H functionality on the diamine ligand, which is believed to participate in the hydrogen transfer mechanism via a six-membered pericyclic transition state. The design of C2-symmetric diamines has been a particularly fruitful strategy in asymmetric catalysis. researchgate.net This symmetry element can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities. While this compound itself can exist as C2-symmetric isomers, the principles derived from other C2-symmetric diamines are highly relevant.
Advanced Spectroscopic and Computational Investigations
High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and stereochemistry of 1,3-Diphenylpropane-1,3-diamine. The molecule exists as diastereomers (meso and racemic forms), and ¹H-NMR spectroscopy provides the means to distinguish between them.
In studies of related substituted 1,3-diphenylpropane-1,3-diamines, the comparison of experimental ¹H-NMR spectra with computer-simulated spectra has been instrumental in making definitive stereochemical assignments. uni-regensburg.de The complexity of the spin systems often makes direct assignment difficult, necessitating the use of simulation programs to achieve accurate structural elucidation. uni-regensburg.de
The key to distinguishing the diastereomers lies in the signals of the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the propane (B168953) backbone. uni-regensburg.de For example, in the diacetylated derivatives, the diastereomers can be identified by the characteristic differences in the methylene proton signals. uni-regensburg.de
In the racemic (rac) form, the methylene protons often appear as a triplet. uni-regensburg.de
In the meso form, the two methylene protons are diastereotopic and exhibit more complex splitting, appearing as distinct multiplets. uni-regensburg.de
Upon complexation with metals like platinum(II), the differences in the NMR spectra become even more pronounced, allowing for clear stereochemical assignment. uni-regensburg.de For instance, the methine protons of the meso and rac isomers of a 1,3-bis(3-hydroxyphenyl)propane-1,3-diamine derivative show distinct chemical shifts and multiplicities, confirming their stereochemistry. uni-regensburg.de This analysis suggests a favored chair-like conformation for the six-membered ring formed upon chelation, with the phenyl rings in equatorial positions. uni-regensburg.de
| Proton Type | Diastereomer | Chemical Shift (δ) in ppm | Multiplicity |
| Methine (-CH-) | meso | 4.86 - 4.78 | Multiplet |
| Methine (-CH-) | racemic | 4.76 - 4.67 | Multiplet |
| Methylene (-CH₂-) | meso | 2.41 and 2.18 | Multiplet (five lines each) |
| Methylene (-CH₂-) | racemic | 2.47 | Triplet |
| Table 1: Comparative ¹H-NMR data for the diastereomers of a 1,3-diacetamino-1,3-diphenylpropane derivative, illustrating the basis for stereochemical assignment. Data sourced from a study on related diamines. uni-regensburg.de |
Advanced Vibrational Spectroscopy (IR, Raman) for Bond Characterization
The key vibrational modes for this compound would include:
N-H Vibrations: The amine groups give rise to characteristic stretching vibrations in the 3500-3300 cm⁻¹ region. Primary amines typically show two bands corresponding to asymmetric and symmetric stretches. N-H bending vibrations (scissoring) are expected around 1650-1580 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching from the phenyl rings appears above 3000 cm⁻¹. Aliphatic C-H stretching from the propane backbone occurs just below 3000 cm⁻¹.
C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic rings are typically found in the 1600-1450 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations for aromatic and aliphatic amines occur in the 1350-1000 cm⁻¹ range.
In studies of related diphenyl compounds, IR and Raman spectroscopy have been used to identify the presence of different conformers at room temperature. nih.gov For this compound, these techniques would be sensitive to conformational changes that affect bond dipoles and polarizability.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |
| Amine (N-H) | Stretching | 3500 - 3300 | IR, Raman |
| Amine (N-H) | Bending | 1650 - 1580 | IR |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | IR, Raman |
| Amine (C-N) | Stretching | 1350 - 1000 | IR |
| Table 2: Expected characteristic vibrational frequencies for the functional groups present in this compound. |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. The calculated exact mass of this compound (C₁₅H₁₈N₂) is 226.146998583 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm its elemental composition. This technique is standard for the characterization of newly synthesized organic molecules. rsc.org
Fragment Analysis: In a mass spectrometer, the molecule can be ionized and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways would involve cleavage at the weakest bonds, influenced by the stability of the resulting fragments. Key expected fragmentation patterns include:
Benzylic Cleavage: Cleavage of the C-C bond adjacent to a phenyl ring is highly favored due to the formation of a stable, resonance-stabilized benzylic cation or radical. This would lead to fragments corresponding to the loss of a phenyl group or a C₇H₈N fragment (e.g., Ph-CH-NH₂).
Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of an amino group (-NH₂) or ammonia (NH₃) from the molecular ion.
Cleavage of the Propane Backbone: Fragmentation can also occur within the three-carbon chain connecting the two phenylamine moieties.
Analysis of these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy.
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data, aiding in the interpretation of spectra and the understanding of molecular properties and reactivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can determine several key properties:
Optimized Geometry: DFT can predict the lowest energy three-dimensional structure of the molecule, including bond lengths and angles. These calculated structures for related diphenyl compounds have shown good agreement with experimental X-ray data. nih.gov
Electronic Properties: DFT is used to calculate the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity, with a smaller gap generally indicating higher reactivity. mdpi.com
Electrostatic Potential (ESP) Maps: These maps show the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this diamine, the nitrogen lone pairs would be expected to be regions of high negative potential, indicating their role as key sites for protonation or coordination to metal ions.
Reaction Pathways: DFT can be used to model the energy changes that occur during a chemical reaction, allowing for the investigation of reaction mechanisms. nih.gov This includes locating transition states and calculating activation energies, providing a theoretical basis for the molecule's observed chemical behavior.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamics of molecules.
Molecular Mechanics (MM): This approach uses classical physics (force fields) to calculate the potential energy of a molecule as a function of its geometry. For a flexible molecule like this compound, MM can be used to:
Perform a conformational search to identify all stable low-energy conformers.
Determine the relative energies of different stereoisomers (e.g., meso vs. rac) and their preferred conformations, such as the chair-like arrangement of the central part of the molecule. uni-regensburg.de
Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing a view of the molecule's dynamic behavior. This can reveal how the molecule flexes, bends, and changes conformation in solution.
In the context of this compound, computational simulations have been directly linked to the interpretation of experimental data. For example, NMR spectra have been simulated from computationally derived structures to help assign the complex experimental spectra and confirm the stereochemistry of the diastereomers. uni-regensburg.de This synergy between computational simulation and experimental spectroscopy is crucial for a complete conformational elucidation.
Derivatives and Analogues of 1,3 Diphenylpropane 1,3 Diamine: Synthesis and Advanced Applications
Structural Modifications and their Synthetic Pathways
The synthesis of derivatives of 1,3-diphenylpropane-1,3-diamine can be approached in two primary ways: functionalization of the pre-formed diamine or by building the substituted scaffold from appropriately chosen precursors. General synthetic methods for 1,3-diamines are well-established and provide a foundation for accessing these tailored molecules. bohrium.comresearchgate.netrsc.org
A key synthetic route to the 1,3-diphenylpropane backbone involves the Claisen-Schmidt condensation of a substituted acetophenone with a corresponding benzaldehyde to form a chalcone (1,3-diphenylpropenone). researchgate.net Subsequent reduction of the double bond and the ketone, followed by conversion of the resulting hydroxyl groups to amines, can yield the desired diamine. A more direct approach is the reductive amination of 1,3-diphenyl-1,3-propanedione, a common precursor synthesized by the condensation of acetophenone and ethyl benzoate. prepchem.comsigmaaldrich.com
N-Functionalized Derivatives
Modification of the amino groups is a primary strategy for altering the properties of this compound. N-functionalization can introduce new reactive sites, change the coordination properties of the diamine, or build more complex supramolecular structures.
Common synthetic pathways to N-functionalized derivatives include standard organic reactions such as N-alkylation, N-acylation, and N-sulfonylation. For instance, N-Boc (tert-butoxycarbonyl) protected 1,3-diamines can be synthesized from N-acyl-N-alkylsulfamides through rhodium-catalyzed C-H amination to form a cyclic sulfamide, followed by a mild hydrolytic ring-opening. nih.gov This method provides a pathway to differentially N-blocked 1,3-diamines, which are valuable intermediates in multi-step synthesis. nih.gov
The synthesis of N-functionalized derivatives is summarized in the table below:
| Derivative Type | General Synthetic Method | Precursors | Key Features |
| N-Alkyl | Reductive amination with aldehydes/ketones or direct alkylation with alkyl halides | This compound, Aldehydes/Ketones, Alkyl Halides | Modified basicity and steric hindrance. |
| N-Acyl | Acylation with acid chlorides or anhydrides | This compound, Acid Chlorides, Anhydrides | Formation of stable amide linkages; precursor to polyamides. |
| N-Sulfonyl | Reaction with sulfonyl chlorides | This compound, Sulfonyl Chlorides | Creates stable sulfonamides; modifies electronic properties. |
| N-Boc Protected | C-H amination/cyclization followed by hydrolysis | N-Boc-N-alkylsulfamides | Provides protected diamines for further selective functionalization. nih.gov |
Phenyl Ring Substituted Derivatives
Introducing substituents onto the phenyl rings of this compound is a powerful method to fine-tune the electronic and steric properties of the molecule. This can influence everything from its reactivity as a monomer to its coordination geometry as a ligand.
The most straightforward synthetic pathway to these derivatives involves using substituted starting materials in the initial construction of the 1,3-diphenylpropane backbone. For example, the Claisen-Schmidt condensation can be performed with substituted benzaldehydes and substituted acetophenones to create a chalcone with the desired substitution pattern. researchgate.netnih.gov Subsequent reduction and amination steps then yield the target phenyl-ring-substituted this compound. This approach allows for the introduction of a wide variety of functional groups, including halogens, alkyl, alkoxy, and nitro groups.
The general strategy is outlined in the table below:
| Substitution Position | Synthetic Strategy | Starting Materials | Resulting Derivative Example |
| Phenyl Ring at C1 | Claisen-Schmidt Condensation | Substituted Acetophenone, Benzaldehyde | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-diamine |
| Phenyl Ring at C3 | Claisen-Schmidt Condensation | Acetophenone, Substituted Benzaldehyde | 1-Phenyl-3-(4-chlorophenyl)propane-1,3-diamine |
| Both Phenyl Rings | Claisen-Schmidt Condensation | Substituted Acetophenone, Substituted Benzaldehyde | 1,3-Bis(4-methylphenyl)propane-1,3-diamine |
Applications of Substituted Diamines
The structural versatility of substituted 1,3-diphenylpropane-1,3-diamines makes them valuable components in various fields of chemistry. Their ability to act as monomers, ligands, and chiral auxiliaries underpins their application in the creation of functional polymers, advanced materials, and complex organic molecules. researchgate.net
Role as Monomers or Intermediates in Polymer Chemistry
Diamines are fundamental building blocks in the synthesis of step-growth polymers, most notably polyamides. The reaction of a diamine with a dicarboxylic acid or its derivative (like a diacyl chloride) through polycondensation yields a polyamide chain. nih.govrasayanjournal.co.in While specific examples using this compound derivatives are not extensively documented, their structural analogy to other diamines used in polymer synthesis suggests their suitability as monomers. ntu.edu.twimpactfactor.orggoogle.com
The incorporation of the this compound unit into a polymer backbone would be expected to impart specific properties:
Increased Rigidity and Thermal Stability: The bulky, aromatic phenyl groups would restrict chain rotation, leading to polymers with higher glass transition temperatures (Tg) and enhanced thermal stability compared to purely aliphatic polyamides.
Modified Solubility: The phenyl groups can improve the solubility of the resulting polyamides in organic solvents, which is often a challenge for rigid-rod aromatic polyamides (aramids) and can facilitate processing. ntu.edu.tw
Functionalization: Phenyl-ring substituted diamines can be used to introduce specific functionalities along the polymer chain, enabling the development of polymers with tailored chemical or physical properties.
A direct catalytic method for synthesizing polyamides via the dehydrogenation of diols and diamines using a ruthenium catalyst has been developed, offering a cleaner, high-atomic-economy alternative to traditional condensation methods. nih.gov This approach could be applicable to the polymerization of this compound derivatives.
Application in Advanced Materials Science
The derivatives of this compound can serve as ligands for the construction of metal complexes and coordination polymers, which are classes of advanced materials with diverse applications. The two nitrogen atoms of the diamine can chelate to a metal center, forming stable complexes.
Use as Building Blocks for Complex Organic Molecules
1,3-Diamine motifs are crucial structural components in many natural products and pharmaceuticals. bohrium.comresearchgate.net Consequently, synthetic derivatives of this compound are valuable building blocks for medicinal chemistry and total synthesis.
Furthermore, when synthesized in an enantiomerically pure form, chiral 1,3-diamines are highly effective as ligands and catalysts in asymmetric synthesis. researchgate.netresearchgate.netchemrxiv.orgnii.ac.jp Chiral diamine-metal complexes can catalyze a wide range of enantioselective reactions, enabling the synthesis of specific stereoisomers of a target molecule. chemrxiv.org While sparteine and its analogues are well-known chiral diamines, the development of new chiral diamine scaffolds is an active area of research. chemrxiv.org The C2-symmetric nature of this compound makes it an attractive candidate for development as a chiral ligand for asymmetric catalysis.
Supramolecular Chemistry Involving 1,3 Diphenylpropane 1,3 Diamine Scaffolds
Non-Covalent Interactions and Self-Assembly Properties of Related Structures
The structure of 1,3-diphenylpropane-1,3-diamine, featuring two phenyl groups and two amine functionalities, allows for a variety of non-covalent interactions that can drive self-assembly processes. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. While direct studies on the self-assembly of this compound are limited, the behavior of analogous molecules provides significant insight into its potential.
Hydrogen Bonding: The primary and secondary amine groups in derivatives of this compound are capable of acting as both hydrogen bond donors and acceptors. This dual functionality can lead to the formation of extensive hydrogen-bonding networks, directing the assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, studies on other 1,3-diamine derivatives have shown that intramolecular hydrogen bonding can pre-organize the molecule for specific catalytic reactions, and intermolecular hydrogen bonds are crucial in the formation of larger assemblies. In the case of 1,3-diphenyl-1,3-propanedione, a related compound with ketone functionalities instead of amines, the ability to form strong intra- and intermolecular hydrogen bonds has been noted.
π-π Stacking: The presence of two phenyl groups suggests that π-π stacking interactions can play a significant role in the self-assembly of this compound derivatives. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, can lead to the formation of columnar or layered structures. The interplay between hydrogen bonding and π-π stacking is often a key factor in determining the final supramolecular architecture. Research on the self-assembly of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives has highlighted the crucial role of both π-stacking and hydrogen bonding in driving the formation of one-dimensional stacks.
Chirality and Self-Assembly: The this compound molecule possesses chiral centers, meaning it can exist as different stereoisomers. This chirality can have a profound influence on the self-assembly process, leading to the formation of helical or other complex chiral superstructures. The self-assembly of chiral depsipeptide dendrons, for example, has demonstrated that chirality can be transferred from the molecular level to the supramolecular level, resulting in the formation of chiral assemblies. The synthesis of chiral 1,3-diamines is an active area of research, as these molecules are valuable building blocks for asymmetric catalysis and the construction of enantiopure supramolecular hosts.
| Compound/System | Key Non-Covalent Interactions | Observed Supramolecular Behavior |
| 1,3-Diamine Derivatives | Hydrogen Bonding | Formation of cooperative catalyst systems. |
| 1,3-Diphenyl-1,3-propanedione | Hydrogen Bonding | Strong intra- and intermolecular interactions. |
| 9,10-Bis(phenylethynyl)anthracene Derivatives | π-π Stacking, Hydrogen Bonding | Formation of 1D stacks. |
| Chiral Depsipeptide Dendrons | Hydrogen Bonding, Chirality Transfer | Formation of chiral supramolecular dendrimers. |
Potential for Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule that fits within it. The this compound scaffold has the potential to act as a host for various guest molecules due to its flexible structure and the presence of multiple binding sites.
The conformation of the this compound backbone can be influenced by the presence of a guest, allowing it to adapt and create a suitable binding pocket. The amine groups can form hydrogen bonds with guest molecules that are hydrogen bond donors or acceptors. Furthermore, the phenyl groups can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar guests.
Molecular Recognition: Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The chiral nature of this compound makes it a particularly interesting candidate for enantioselective molecular recognition. A chiral host can preferentially bind to one enantiomer of a chiral guest over the other. This principle is fundamental in many biological processes and has significant applications in areas such as chiral separations and asymmetric catalysis.
For instance, fluorescent sensors based on 1,1'-binaphthyl-based dialdehydes have shown the ability to recognize 1,3-diaminopropane (B46017) with high selectivity and sensitivity. This suggests that a host molecule containing the this compound scaffold could be designed to selectively recognize and sense specific guest molecules through changes in fluorescence or other spectroscopic signals. The development of such sensors is a key area of research in supramolecular chemistry.
The potential for this compound and its derivatives in host-guest chemistry is also supported by studies on other diamine-containing systems. For example, the interaction of 1,3-diaminopropane with zeolites has been studied, demonstrating the role of the amine groups in binding to the zeolite surface. While the zeolite acts as the host in this case, it illustrates the strong binding affinity of the 1,3-diamine moiety.
| Host-Guest System Component | Potential Interactions with Guests | Potential Applications |
| Amine Groups | Hydrogen Bonding | Binding of polar guests, catalysis. |
| Phenyl Groups | π-π Stacking, Hydrophobic Interactions | Binding of aromatic and nonpolar guests. |
| Chiral Centers | Enantioselective Interactions | Chiral recognition, separation of enantiomers. |
Q & A
Q. What are the recommended synthetic routes for 1,3-Diphenylpropane-1,3-diamine in academic laboratories?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, using diphenylpropanedione precursors. For example, copper-catalyzed functionalization of amines (e.g., hexachloroethane/Cu-mediated reactions) can introduce amino groups to the propane backbone . Reaction conditions (temperature, pH, and solvent selection) must be optimized to avoid side products. Purification often employs column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To identify proton and carbon environments, distinguishing between phenyl and amine groups.
- Mass Spectrometry (MS) : For molecular weight verification.
- X-ray Crystallography : Resolves 3D molecular geometry, particularly useful for studying steric effects from phenyl groups .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. What methodologies are used to investigate the biological interactions of this compound?
Advanced studies employ:
- Enzyme Inhibition Assays : To evaluate binding affinities with targets like oxidoreductases or kinases.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.
- Molecular Dynamics Simulations : Predicts binding modes and stability in biological systems .
Q. How can researchers address stability challenges of this compound in aqueous media?
Stability optimization strategies include:
Q. What are the challenges in leveraging this compound as a catalyst in polymer synthesis?
Key challenges include:
- Steric Hindrance : Bulky phenyl groups may limit access to active sites. Solutions involve modifying substituents or using co-catalysts.
- Thermal Stability : High-temperature reactions require thermally stable ligands or supports.
- Reusability : Immobilization on silica or magnetic nanoparticles improves recovery and efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
